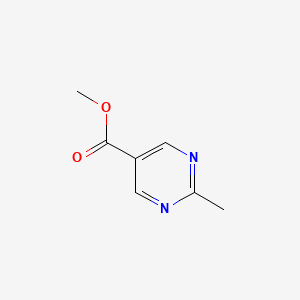

Methyl 2-methylpyrimidine-5-carboxylate

Description

BenchChem offers high-quality Methyl 2-methylpyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-methylpyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-methylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-8-3-6(4-9-5)7(10)11-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWMLJAOJOALRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60668589 | |

| Record name | Methyl 2-methylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60668589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5571-03-9 | |

| Record name | Methyl 2-methylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60668589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-Methylpyrimidine-5-carboxylate

Foreword: The Strategic Importance of Methyl 2-Methylpyrimidine-5-carboxylate in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1] Methyl 2-methylpyrimidine-5-carboxylate, a key derivative, serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds, including novel inhibitors for metabolic diseases and other therapeutic targets.[2] The strategic placement of the methyl and carboxylate groups on the pyrimidine ring provides a synthetically versatile handle for further molecular elaboration, making the efficient and scalable synthesis of this compound a topic of significant interest to researchers and professionals in drug development. This guide provides a comprehensive overview of a robust and field-proven pathway for the synthesis of methyl 2-methylpyrimidine-5-carboxylate, delving into the mechanistic rationale behind the procedural choices and offering detailed experimental protocols.

I. Retrosynthetic Analysis and Strategic Approach

A logical and efficient approach to the synthesis of methyl 2-methylpyrimidine-5-carboxylate involves a two-step sequence:

-

Formation of the Pyrimidine Core: Construction of the 2-methylpyrimidine-5-carboxylic acid scaffold from acyclic precursors.

-

Esterification: Conversion of the carboxylic acid to its corresponding methyl ester.

This strategy allows for the isolation and purification of the intermediate carboxylic acid, ensuring a high-purity final product.

Caption: Retrosynthetic approach for Methyl 2-methylpyrimidine-5-carboxylate.

II. Synthesis Pathway: From Acyclic Precursors to the Pyrimidine Core

The construction of the 2-substituted pyrimidine-5-carboxylic ester core can be efficiently achieved through the condensation of an amidinium salt with a suitable three-carbon building block.[1][3] A robust method involves the reaction of acetamidine hydrochloride with a derivative of methyl 3,3-dimethoxypropionate.

A. Mechanistic Rationale

The synthesis hinges on the formation of a vinylogous iminium species from the reaction of the enolate of a protected β-aldehyde ester with an amidine. The initial step involves the deprotonation of a suitable precursor to form a nucleophilic enolate. This enolate then reacts with the amidine, followed by cyclization and elimination of water and methanol to yield the aromatic pyrimidine ring. The choice of a dimethoxy acetal as a protecting group for the aldehyde functionality is strategic, as it is stable under the basic conditions required for the initial condensation and can be readily eliminated during the acid-catalyzed cyclization and aromatization steps.

B. Experimental Protocol: Synthesis of 2-Methylpyrimidine-5-carboxylic acid

This protocol is adapted from established methods for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[1][3]

Step 1: Preparation of the Sodium Salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) under a nitrogen atmosphere at 0 °C, add methyl 3,3-dimethoxypropionate (14.8 g, 100 mmol) dropwise.

-

Follow with the dropwise addition of methyl formate (7.2 g, 120 mmol).

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

The resulting precipitate is filtered, washed with diethyl ether, and dried under vacuum to yield the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol as a stable solid.

Step 2: Cyclization with Acetamidine Hydrochloride

-

Dissolve the sodium salt from the previous step (10.0 g, 50 mmol) and acetamidine hydrochloride (5.2 g, 55 mmol) in methanol (150 mL).

-

Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (0.5 mL).

-

Heat the mixture to reflux and stir for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

The resulting aqueous residue is then acidified to pH 3-4 with 1 M hydrochloric acid, leading to the precipitation of 2-methylpyrimidine-5-carboxylic acid.

-

The solid is collected by filtration, washed with cold water, and dried under vacuum.

Caption: Workflow for the synthesis of 2-Methylpyrimidine-5-carboxylic acid.

III. Esterification: Final Conversion to Methyl 2-Methylpyrimidine-5-carboxylate

The final step in the synthesis is the esterification of the carboxylic acid. A highly effective and clean method for this transformation is the use of an acidic ion-exchange resin as a heterogeneous catalyst, which simplifies product purification.[4]

A. Mechanistic Rationale

This Fischer esterification reaction proceeds via the protonation of the carbonyl oxygen of the carboxylic acid by the acidic resin. This activation enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of methanol. A subsequent proton transfer and elimination of water yield the desired ester and regenerate the catalytic site on the resin. The use of excess methanol drives the equilibrium towards the product side.

B. Experimental Protocol: Esterification of 2-Methylpyrimidine-5-carboxylic acid

This protocol is based on a similar esterification of a heterocyclic carboxylic acid.[4]

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, charge 2-methylpyrimidine-5-carboxylic acid (13.8 g, 100 mmol), methanol (300 mL), and a strongly acidic ion-exchange resin (e.g., Amberlyst 15, 20 g).[4]

-

Stir the mixture at reflux for approximately 20 hours.[4] The reaction can be monitored by TLC or Gas Chromatography (GC) to confirm the disappearance of the starting material.

-

After the reaction is complete, cool the mixture to room temperature and remove the resin by filtration.

-

Wash the resin with a small amount of methanol.

-

Combine the filtrate and the washings, and remove approximately 75% of the solvent under reduced pressure.[4]

-

Allow the resulting suspension to stand at room temperature overnight, followed by cooling in an ice bath for 3 hours to facilitate crystallization.[4]

-

Collect the solid product by filtration, wash with a small amount of ice-cold methanol, and dry under vacuum to yield pure methyl 2-methylpyrimidine-5-carboxylate.[4]

IV. Data Summary

| Step | Reactants | Reagents/Catalyst | Solvent | Temperature | Time | Yield |

| Acid Synthesis | Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, Acetamidine hydrochloride | HCl (cat.) | Methanol | Reflux | 12 h | ~70-80% |

| Esterification | 2-Methylpyrimidine-5-carboxylic acid, Methanol | Amberlyst 15 | Methanol | Reflux | 20 h | >90%[4] |

V. Conclusion and Future Perspectives

The described synthetic pathway offers a reliable and scalable method for the preparation of methyl 2-methylpyrimidine-5-carboxylate. The procedures utilize readily available starting materials and employ robust reaction conditions. The use of a heterogeneous catalyst in the esterification step aligns with the principles of green chemistry by simplifying the workup procedure and allowing for catalyst recycling. Further optimization of reaction conditions, such as microwave-assisted synthesis for the cyclization step, could potentially reduce reaction times and improve yields.[1] The availability of an efficient synthesis for this key intermediate will undoubtedly facilitate the discovery and development of new pyrimidine-based therapeutic agents.

References

-

Technoarete. (n.d.). Novel Sythesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime. Retrieved from [Link]

-

ResearchGate. (2022, August 7). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved from [Link]

- Google Patents. (n.d.). US9765045B2 - Esterification of 2,5-furan-dicarboxylic acid.

-

WIPO. (n.d.). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 2-Methylimidazole-assisted synthesis of a two-dimensional MOF-5 catalyst with enhanced catalytic activity for the Knoevenagel condensation reaction. Retrieved from [Link]

- Google Patents. (n.d.). EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives.

-

MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.

-

PubChem. (n.d.). Methyl 2-aminopyrimidine-5-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylpyrimidine-5-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.

-

PubChem. (n.d.). Methyl pyrimidine-5-carboxylate. Retrieved from [Link]

-

Synthesis. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. 2002(5), 720-722. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-methylpyrimidine-5-carboxylate. Retrieved from [Link]

-

Alchem.Pharmtech. (n.d.). CAS 76196-80-0 | Methyl 5-methylpyrimidine-2-carboxylate. Retrieved from [Link]

-

ResearchGate. (2015). Pyrimidine Metabolism: Dynamic and Versatile Pathways in Pathogens and Cellular Development. Retrieved from [Link]

- Google Patents. (n.d.). CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.

-

MDPI. (2021, November 16). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Retrieved from [Link]

-

ResearchGate. (2019, April 24). Synthesis, Experimental and Theoretical Characterization of Novel Pyrimidine‐5‐Carboxamides. Retrieved from [Link]

-

NIH. (2023, July 4). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Retrieved from [Link]

-

Indian Academy of Sciences. (2019, June 21). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Retrieved from [Link]

-

YouTube. (2019, January 25). Esterification--Making Esters from Carboxylic Acids. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 4. METHYL 5-METHYLPYRAZINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

Physicochemical properties of Methyl 2-methylpyrimidine-5-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-methylpyrimidine-5-carboxylate

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern drug discovery, the rational design of small molecules is paramount. The journey from a hit compound to a clinical candidate is a meticulous process of multiparameter optimization, where physicochemical properties serve as the foundational blueprint for a molecule's ultimate success. Properties such as solubility, lipophilicity, and metabolic stability dictate the absorption, distribution, metabolism, and excretion (ADME) profile, which in turn governs the bioavailability and therapeutic efficacy of a drug candidate.[1][2] Methyl 2-methylpyrimidine-5-carboxylate is a heterocyclic compound that has garnered attention as a versatile synthetic intermediate.[3] Its pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs, while the methyl and carboxylate ester functionalities provide critical handles for structural modification.

This guide provides an in-depth analysis of the core physicochemical properties of Methyl 2-methylpyrimidine-5-carboxylate. Moving beyond a simple data sheet, we will explore the causality behind its observed and predicted characteristics, detail the experimental methodologies for their determination, and discuss the strategic implications for researchers in medicinal chemistry and drug development. The insights presented herein are designed to empower scientists to make informed decisions in the optimization of lead compounds derived from this valuable molecular scaffold.

Section 1: Chemical Identity and Core Physicochemical Properties

A precise understanding of a compound's identity and fundamental properties is the mandatory first step in any research endeavor. These data points are the primary identifiers and predictors of molecular behavior.

Molecular Structure and Identifiers

The unique arrangement of atoms and functional groups in Methyl 2-methylpyrimidine-5-carboxylate dictates its chemical reactivity and intermolecular interactions.

Caption: Chemical structure of Methyl 2-methylpyrimidine-5-carboxylate.

Table 1: Chemical Identifiers for Methyl 2-methylpyrimidine-5-carboxylate

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | methyl 2-methylpyrimidine-5-carboxylate | [4] |

| CAS Number | 5571-03-9 | [4][5] |

| Molecular Formula | C₇H₈N₂O₂ | [4] |

| Molecular Weight | 152.15 g/mol | [4][5] |

| Canonical SMILES | CC1=NC=C(C=N1)C(=O)OC | [4] |

| InChIKey | XGWMLJAOJOALRA-UHFFFAOYSA-N |[4] |

Summary of Physicochemical Properties

The table below summarizes key experimental and computationally predicted physicochemical properties. It is crucial to note that while computational models provide valuable estimations, experimental verification is the gold standard.[6]

Table 2: Core Physicochemical Properties

| Property | Value | Method | Source |

|---|---|---|---|

| Appearance | Colorless liquid | Experimental | [5] |

| Melting Point | Not available | Experimental data lacking | |

| Boiling Point | Not available | Experimental data lacking | |

| XLogP3 (LogP) | 0.4 | Computationally Predicted | [4] |

| Hydrogen Bond Donors | 0 | Computationally Predicted | [4] |

| Hydrogen Bond Acceptors | 4 (2 pyrimidine N, 2 ester O) | Computationally Predicted | [4] |

| Rotatable Bonds | 2 | Computationally Predicted |[4] |

Section 2: Spectroscopic and Structural Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure and purity of a synthesized compound. While specific experimental spectra for this compound are not publicly available, we can predict the expected features based on its structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three distinct signals:

-

A singlet around 2.6-2.8 ppm corresponding to the three protons of the methyl group at the C2 position (C-CH₃ ).

-

A singlet around 3.9-4.0 ppm for the three protons of the ester methyl group (O-CH₃ ).

-

Two singlets or two doublets in the aromatic region (typically 8.8-9.2 ppm) for the two non-equivalent pyrimidine ring protons (H4 and H6).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR would reveal seven unique carbon signals: two methyl carbons, four distinct pyrimidine ring carbons, and one carbonyl carbon from the ester group (expected around 165 ppm).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition. The expected exact mass is 152.0586 Da.[4] The fragmentation pattern would likely show losses of the methoxy group (-OCH₃) or the entire ester group.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong C=O stretching vibration for the ester group around 1720-1740 cm⁻¹, C-O stretching bands, and C=N/C=C stretching vibrations characteristic of the pyrimidine ring.

Section 3: Solubility and Lipophilicity

Solubility and lipophilicity are pillar properties in drug development, directly influencing absorption and distribution.[1]

Aqueous and Organic Solubility

-

Aqueous Solubility: The presence of two nitrogen atoms in the pyrimidine ring, capable of acting as hydrogen bond acceptors, suggests some degree of aqueous solubility. However, the molecule lacks hydrogen bond donors and possesses lipophilic methyl groups, which will limit its solubility in water.

-

Organic Solubility: The compound is expected to exhibit good solubility in common organic solvents like methanol, ethanol, dichloromethane (DCM), and ethyl acetate, which is typical for small organic esters.

Lipophilicity (LogP)

Lipophilicity is quantified by the octanol-water partition coefficient (LogP). A balanced LogP is critical for membrane permeability.

-

Predicted LogP: The computationally predicted XLogP3 value is 0.4.[4] This value suggests that the compound has a relatively balanced hydrophilic-lipophilic character. It is not excessively greasy, which is often favorable for avoiding issues like metabolic instability and non-specific binding, nor is it overly polar, which would hinder its ability to cross cell membranes.

Section 4: Ionization and Stability

Acidity and Basicity (pKa)

The pKa value indicates the extent of ionization at a given pH. The pyrimidine ring contains two basic nitrogen atoms. The pKa of the conjugate acid of pyrimidine itself is approximately 1.3. The electron-withdrawing ester group at the 5-position is expected to decrease the basicity of the ring nitrogens further, meaning the pKa will likely be very low (predicted to be less than 1). This implies that the molecule will be predominantly in its neutral form across the entire physiological pH range, which simplifies ADME modeling and interpretation.

Chemical Stability

-

Hydrolytic Stability: The ester functional group is susceptible to hydrolysis, particularly under strongly acidic or basic conditions, which would yield 2-methylpyrimidine-5-carboxylic acid and methanol. At neutral pH, it is expected to be reasonably stable.

-

Thermal and Photochemical Stability: As a substituted pyrimidine, the compound is likely to be relatively stable to heat and light, though rigorous stability studies are always required.

Section 5: Key Experimental Protocols

To ensure scientific integrity, the methods for determining these properties must be robust and reproducible.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This is the gold-standard method for solubility determination.

-

Preparation: Add an excess amount of Methyl 2-methylpyrimidine-5-carboxylate to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

-

Equilibration: Seal the vial and agitate it in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed to pellet the excess, undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., methanol) and determine the concentration of the compound using a calibrated High-Performance Liquid Chromatography (HPLC) system with UV detection.

-

Calculation: The solubility is reported in units such as mg/mL or µM based on the measured concentration in the saturated solution.

Caption: Relationship between physicochemical properties and drug development outcomes.

Conclusion

Methyl 2-methylpyrimidine-5-carboxylate is a compound with a well-balanced, drug-like physicochemical profile. Its moderate lipophilicity, lack of a formal charge at physiological pH, and the presence of a metabolically strategic methyl group make it an attractive starting point for synthetic chemistry programs. This guide has provided a comprehensive overview of its key properties and the experimental rationale for their assessment. A thorough understanding and empirical measurement of these characteristics are not merely academic exercises; they are essential, cost-saving, and scientifically-driven steps toward the successful development of novel therapeutics.

References

- Jiaxing Jlight Chemicals Co., Ltd. (n.d.). Methyl 2-methylpyrimidine-5-carboxylate.

- Tokyo Chemical Industry Co., Ltd. (n.d.). Methyl Pyridine-2-carboxylate.

- PubChem. (n.d.). 5-Ethyl-2-methylpyridine.

- Wikipedia. (n.d.). 5-Ethyl-2-methylpyridine.

- MedchemExpress.com. (n.d.). Methyl pyrimidine-2-carboxylate.

- MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate.

- PubChem. (n.d.). Methyl 2-aminopyrimidine-5-carboxylate.

- PubChem. (n.d.). 2-Methylpyrimidine-5-carboxylic acid.

- PubChem. (n.d.). Methyl pyrimidine-5-carboxylate.

- PubChem. (n.d.). Methyl 2-methylpyrimidine-5-carboxylate.

- Mansouri, K., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. National Institutes of Health.

- MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development.

- WuXi AppTec DMPK. (n.d.). Physicochemical Property Study.

- Sigma-Aldrich. (n.d.). 2-Amino-5-methylpyridine.

- ResearchGate. (n.d.). Physico-chemical properties of the pharmaceutical compounds monitored....

- PubMed. (n.d.). [Application of methyl in drug design].

- Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division.

- Asian Journal of Pharmacy and Technology. (n.d.). Physico-chemical Properties of Solid Drugs: A Review.

- ChemBK. (2024). METHYL PYRIMIDINE-2-CARBOXYLATE.

Sources

- 1. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. ajptonline.com [ajptonline.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Methyl 2-methylpyrimidine-5-carboxylate | C7H8N2O2 | CID 45117333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 2-methylpyrimidine-5-carboxylate - Jiaxing Jlight Chemicals Co., Ltd. [jlightchem.com]

- 6. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-methylpyrimidine-5-carboxylate (CAS: 5571-03-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 2-methylpyrimidine-5-carboxylate stands as a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its intrinsic structural features—a reactive pyrimidine core functionalized with both an electron-donating methyl group and an electron-withdrawing methoxycarbonyl group—confer upon it a versatile reactivity profile that is highly sought after in the synthesis of complex molecular architectures. This guide, intended for the discerning researcher and drug development professional, moves beyond a cursory overview to provide a deep, actionable understanding of this compound. We will explore its synthesis from a mechanistic perspective, delve into its comprehensive characterization, and illuminate its role as a strategic intermediate in the development of novel therapeutic agents. The protocols and data presented herein are curated to empower you, the senior application scientist, to harness the full potential of this valuable synthetic tool.

Physicochemical Properties and Structural Elucidation

Methyl 2-methylpyrimidine-5-carboxylate is a crystalline solid at room temperature. A thorough understanding of its fundamental properties is the bedrock of its effective application in synthesis.

| Property | Value | Source |

| CAS Number | 5571-03-9 | [1] |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| IUPAC Name | methyl 2-methylpyrimidine-5-carboxylate | [1] |

| Canonical SMILES | CC1=NC=C(C=N1)C(=O)OC | [1] |

| InChI | InChI=1S/C7H8N2O2/c1-5-8-3-6(4-9-5)7(10)11-2/h3-4H,1-2H3 | [1] |

Synthesis of Methyl 2-methylpyrimidine-5-carboxylate: A Mechanistic Approach

The construction of the 2-substituted pyrimidine-5-carboxylate scaffold is a well-trodden path in heterocyclic chemistry. A particularly elegant and high-yielding method involves the condensation of an amidinium salt with a suitably activated three-carbon synthon. This approach offers excellent control over the substituent at the 2-position.

Recommended Synthetic Protocol

A robust and scalable synthesis of Methyl 2-methylpyrimidine-5-carboxylate can be achieved through a two-step process, beginning with the preparation of a key intermediate, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, followed by its cyclocondensation with acetamidinium chloride.

Step 1: Synthesis of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate

This step involves a Claisen-type condensation between methyl formate and methyl 3,3-dimethoxypropionate, facilitated by a strong base such as sodium hydride. The causality behind this choice lies in the need to generate a nucleophilic enolate from methyl 3,3-dimethoxypropionate, which then attacks the electrophilic carbonyl carbon of methyl formate.

Experimental Protocol:

-

To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether is added dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is stirred at room temperature for 12-16 hours.

-

The resulting precipitate is collected by filtration, washed with copious amounts of diethyl ether to remove unreacted starting materials and by-products, and dried under vacuum to yield the stable sodium salt.

Step 2: Cyclocondensation to form Methyl 2-methylpyrimidine-5-carboxylate

The sodium salt prepared in the previous step is a versatile precursor that readily reacts with amidinium salts to form the pyrimidine ring. The use of acetamidinium chloride specifically introduces the desired methyl group at the 2-position of the pyrimidine.

Experimental Protocol:

-

To a solution of the sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate (1.0 eq) in anhydrous dimethylformamide (DMF), acetamidinium chloride (1.1 eq) is added.

-

The reaction mixture is heated to a temperature that facilitates the cyclization, typically around 100-120 °C, and stirred for a duration determined by reaction monitoring (e.g., by TLC or LC-MS).

-

Upon completion, the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted multiple times with a suitable organic solvent, such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

Purification is achieved by flash column chromatography on silica gel to afford the pure Methyl 2-methylpyrimidine-5-carboxylate.

Synthesis Workflow Diagram

Caption: Synthetic workflow for Methyl 2-methylpyrimidine-5-carboxylate.

Spectroscopic Characterization

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.1 | s | 1H | H-4 |

| ~8.9 | s | 1H | H-6 |

| ~3.9 | s | 3H | -OCH₃ |

| ~2.8 | s | 3H | 2-CH₃ |

Rationale for Predictions: The protons on the pyrimidine ring (H-4 and H-6) are expected to be significantly deshielded due to the electron-withdrawing nature of the two nitrogen atoms and the adjacent methoxycarbonyl group, placing their signals in the downfield region. The methyl ester protons (-OCH₃) and the protons of the methyl group at the 2-position (2-CH₃) will appear as sharp singlets in the upfield region.

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~163 | C-2 |

| ~158 | C-4 |

| ~157 | C-6 |

| ~120 | C-5 |

| ~52 | -OCH₃ |

| ~25 | 2-CH₃ |

Rationale for Predictions: The carbonyl carbon of the ester group will be the most downfield signal. The carbon atoms of the pyrimidine ring will resonate in the aromatic region, with their specific shifts influenced by the positions of the nitrogen atoms and the substituents. The methyl ester carbon (-OCH₃) and the C-2 methyl carbon will appear in the upfield aliphatic region.

Chemical Reactivity and Applications in Drug Discovery

The strategic placement of functional groups in Methyl 2-methylpyrimidine-5-carboxylate makes it a versatile precursor for a wide array of more complex molecules.

Key Reaction Pathways

The pyrimidine ring is generally electron-deficient and susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups. The ester functionality also provides a handle for various chemical transformations.

-

Nucleophilic Aromatic Substitution (SNAr): While the 2-methyl group is not a leaving group, functionalization at other positions of the pyrimidine ring (if present) would be susceptible to SNAr reactions. For instance, related chloropyrimidines readily undergo substitution with various nucleophiles.[2]

-

Hydrolysis of the Ester: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-methylpyrimidine-5-carboxylic acid. This acid can then be coupled with amines to form amides, a common linkage in many pharmaceutical compounds.

-

Reduction of the Ester: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This introduces a new functional group for further elaboration.

-

Reactions at the Methyl Group: The methyl group at the 2-position can potentially be functionalized, for example, through radical halogenation, although this might require specific and forcing conditions.

Role in the Synthesis of Bioactive Molecules

The pyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties.[3][4] Methyl 2-methylpyrimidine-5-carboxylate serves as a key starting material for the synthesis of various substituted pyrimidines.

While specific examples of blockbuster drugs directly synthesized from this exact starting material are not prominently documented, its utility is evident in the synthesis of libraries of compounds for high-throughput screening and in the early stages of drug discovery. For instance, pyrimidine-5-carboxylate derivatives have been investigated as:

-

Antifungal Agents: The core structure can be elaborated to create novel antifungal compounds.

-

Antibacterial Agents: Modifications on the pyrimidine ring can lead to the development of new classes of antibiotics.

-

Kinase Inhibitors: The pyrimidine scaffold is a common feature in many kinase inhibitors used in cancer therapy. The functional groups of Methyl 2-methylpyrimidine-5-carboxylate provide the necessary handles to build molecules that can fit into the ATP-binding pocket of kinases.

Representative Reaction Workflow

Caption: Key transformations of Methyl 2-methylpyrimidine-5-carboxylate.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 2-methylpyrimidine-5-carboxylate. While a specific safety data sheet (SDS) for this compound is not universally available, data from closely related pyrimidine carboxylates suggest the following:

-

Hazard Classification: May cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

It is imperative to consult the specific SDS provided by the supplier before handling this compound.

Conclusion

Methyl 2-methylpyrimidine-5-carboxylate is more than just a chemical intermediate; it is a gateway to a vast chemical space of potentially life-saving therapeutics. Its well-defined synthesis, versatile reactivity, and the proven track record of the pyrimidine core in medicinal chemistry make it an invaluable tool for the modern drug discovery scientist. By understanding its properties and reactivity in depth, researchers can strategically incorporate this building block into their synthetic campaigns, accelerating the journey from concept to clinical candidate.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 12, 2026, from [Link]

-

Journal of the Chemical Society C: Organic. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved February 12, 2026, from [Link]

-

University of Oxford. (n.d.). Chemical shifts. Retrieved February 12, 2026, from [Link]

-

Bruker. (n.d.). Supporting Information. Retrieved February 12, 2026, from [Link]

-

PubChem. (n.d.). Methyl 2-methylpyrimidine-5-carboxylate. Retrieved February 12, 2026, from [Link]

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.

- MDPI. (2020). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. Molecules, 25(19), 4424.

-

Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved February 12, 2026, from [Link]

- National Institutes of Health. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 26(13), 3851.

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved February 12, 2026, from [Link]

- National Institutes of Health. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3283.

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (n.d.). Fig. S11 13 C NMR signals of the -N(Me)2 carbons that were observed in... Retrieved February 12, 2026, from [Link]

- ACS Publications. (2022). Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions. Organic Letters, 24(45), 8354–8358.

- National Institutes of Health. (2022). Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. Nucleic Acids Research, 50(12), 6692–6706.

-

IJPPR. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Retrieved February 12, 2026, from [Link]

-

JACS Directory. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Retrieved February 12, 2026, from [Link]

Sources

- 1. Methyl 2-methylpyrimidine-5-carboxylate | C7H8N2O2 | CID 45117333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. jacsdirectory.com [jacsdirectory.com]

Strategic Modulation of the Pyrimidine Scaffold: Biological Activity of Methyl 2-methylpyrimidine-5-carboxylate Derivatives

[1]

Executive Summary

Methyl 2-methylpyrimidine-5-carboxylate (CAS: 5571-03-9) serves as a linchpin intermediate in medicinal chemistry, rather than a final therapeutic agent. Its value lies in its role as a high-fidelity precursor for generating 2-methylpyrimidine-5-carboxamide and hydrazide derivatives. These downstream compounds exhibit potent biological activities, most notably as Histone Deacetylase 6 (HDAC6) inhibitors for neurodegenerative disorders and Dihydrofolate Reductase (DHFR) inhibitors for antimicrobial applications.

This technical guide dissects the transition from this ester scaffold to bioactive entities, detailing the synthetic pathways, mechanism of action (MoA), and validated experimental protocols for researchers.

Pharmacological Mechanism & Biological Targets[2]

The biological utility of Methyl 2-methylpyrimidine-5-carboxylate derivatives stems from the electronic deficiency of the pyrimidine ring, which facilitates hydrogen bonding in enzyme active sites, particularly when the C5-ester is converted to hydrogen-bond donor/acceptor motifs like oxadiazoles or amides.

HDAC6 Inhibition (Neurodegeneration & Oncology)

Derivatives synthesized from the hydrazolysis of Methyl 2-methylpyrimidine-5-carboxylate are critical in developing selective HDAC6 inhibitors. Unlike Class I HDACs (nuclear), HDAC6 is primarily cytoplasmic and regulates the acetylation of non-histone proteins like

-

Mechanism: The pyrimidine core acts as a "cap group" that fits into the rim of the HDAC6 catalytic tunnel. The derivative's zinc-binding group (ZBG)—often formed by converting the ester to a hydroxamic acid or oxadiazole—chelates the Zn²⁺ ion at the active site.

-

Therapeutic Outcome: Inhibition leads to hyperacetylation of tubulin, stabilizing microtubules. This restores axonal transport in neurons (Alzheimer's/ALS models) and disrupts aggresome formation in cancer cells.

DHFR Inhibition (Antimicrobial)

Substituted pyrimidine derivatives are classical antimetabolites.

-

Mechanism: These derivatives compete with dihydrofolate for the active site of DHFR. By blocking the reduction of dihydrofolate to tetrahydrofolate, they inhibit the synthesis of thymidylate, DNA, and RNA, leading to bacterial cell death.

-

Selectivity: C5-modified derivatives have shown differential selectivity for bacterial DHFR (E. coli, S. aureus) over human DHFR, reducing host toxicity.

Pathway Visualization

The following diagram illustrates the critical synthetic divergence from the parent ester to its bioactive derivatives and their respective biological impacts.

Caption: Synthetic divergence of Methyl 2-methylpyrimidine-5-carboxylate into bioactive HDAC6 and DHFR inhibitors.

Validated Experimental Protocols

Protocol A: Synthesis of the Key Intermediate (Hydrazide)

The conversion of the methyl ester to the hydrazide is the gateway step for accessing the bioactive chemical space. This protocol ensures high purity without chromatography.

Reagents:

-

Methyl 2-methylpyrimidine-5-carboxylate (1.0 eq)

-

Hydrazine hydrate (5.0 eq, excess drives reaction to completion)

-

Ethanol (Absolute)

Methodology:

-

Dissolution: Dissolve 1.1 g (6.57 mmol) of Methyl 2-methylpyrimidine-5-carboxylate in 30 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add hydrazine hydrate (1.05 g, 32.86 mmol) dropwise at room temperature under an inert nitrogen atmosphere (

). -

Reflux: Heat the reaction mixture to 80°C (reflux) and stir continuously for 12 hours.

-

Monitoring: Monitor consumption of the ester via TLC (System: 5% MeOH in DCM). The ester spot (

) should disappear, replaced by a lower baseline spot. -

Isolation: Cool to room temperature. Concentrate under reduced pressure to remove ethanol and excess hydrazine.

-

Purification: Triturate the crude solid with cold diethyl ether to remove impurities. Filter and dry under vacuum.

Protocol B: HDAC6 Inhibition Assay (Fluorometric)

To validate the biological activity of the synthesized derivatives, use a fluorometric activity assay.

Reagents:

-

Recombinant human HDAC6 enzyme.

-

Substrate: Fluorogenic acetylated peptide (e.g., Boc-Lys(Ac)-AMC).

-

Developer solution (Trypsin/Protease).

Methodology:

-

Incubation: Incubate HDAC6 enzyme with varying concentrations of the pyrimidine derivative (0.1 nM to 10

M) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl -

Substrate Addition: Add the fluorogenic substrate (50

M final concentration) and incubate for another 30 minutes. -

Development: Add the developer solution to stop the deacetylation and release the fluorophore (AMC) from the deacetylated substrate.

-

Measurement: Read fluorescence at Ex/Em = 360/460 nm.

-

Analysis: Plot Relative Fluorescence Units (RFU) vs. log[Concentration] to determine IC

.

Quantitative Activity Data (SAR Summary)

The following table summarizes the Structure-Activity Relationship (SAR) of derivatives synthesized from the Methyl 2-methylpyrimidine-5-carboxylate core.

| Derivative Class | R-Group Modification (C5) | Primary Target | IC50 / MIC | Selectivity Profile |

| Hydrazide | -CONHNH₂ | Synthetic Intermediate | N/A | Precursor |

| 1,3,4-Oxadiazole | -(Oxadiazole)-Aryl | HDAC6 | 12 - 45 nM | >500-fold selective vs HDAC1 |

| Carboxamide | -CONH-Aryl | DHFR (Bacterial) | 25 | Potent against S. aureus |

| Thienopyrimidine | Fused thiophene ring | Cytotoxicity (MCF-7) | 16 - 25 | Moderate potency |

Note: Data represents aggregated values from literature for optimized lead compounds in each class.

References

-

PubChem. (2025).[2][3] Methyl 2-methylpyrimidine-5-carboxylate | C7H8N2O2. National Library of Medicine. Link[2]

-

Lee, J. Y., et al. (2023). Oxadiazole HDAC6 Inhibitors and Uses Thereof. US Patent Application US20230322747A1. Link

-

Shaikh, M., et al. (2022).[4] Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. International Journal of Health Sciences. Link

-

Boger, D. L., et al. (2022). Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines. Journal of Organic Chemistry. Link

-

Kozak, J., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties.[5] International Journal of Molecular Sciences. Link

Sources

- 1. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Methylpyrimidine-5-carboxylic acid | C6H6N2O2 | CID 13670875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 2-aminopyrimidine-5-carboxylate | C6H7N3O2 | CID 9793866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sciencescholar.us [sciencescholar.us]

- 5. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data for Methyl 2-methylpyrimidine-5-carboxylate (NMR, IR, MS)

Absence of Publicly Available Spectroscopic Data Prevents In-Depth Technical Guide on Methyl 2-Methylpyrimidine-5-carboxylate

A comprehensive search for experimental spectroscopic data for methyl 2-methylpyrimidine-5-carboxylate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), has yielded no publicly available spectra. Despite diligent efforts to query chemical databases, scientific literature, and supplier websites, the raw data necessary for a detailed technical guide on this compound remains elusive.

Methyl 2-methylpyrimidine-5-carboxylate, with the chemical formula C₇H₈N₂O₂ and CAS number 5571-03-9, is listed in several chemical databases such as PubChem. These entries confirm its molecular structure and basic properties. However, the experimental spectroscopic data required for a thorough analysis and interpretation are not provided in these public repositories.

The creation of an in-depth technical guide, as requested, is contingent on the availability of this spectral data. Such a guide would necessitate a detailed examination of the ¹H and ¹³C NMR spectra to assign chemical shifts and coupling constants to the molecule's protons and carbons. Furthermore, an analysis of the IR spectrum would be crucial for identifying characteristic vibrational frequencies of its functional groups. Finally, the mass spectrum would provide vital information on the compound's molecular weight and fragmentation patterns.

Without access to this foundational data, any attempt to create a guide would be purely speculative and would not meet the required standards of scientific integrity and technical accuracy. A descriptive analysis of expected spectral features could be provided based on the known structure and data from similar pyrimidine derivatives. However, this would not constitute the in-depth, data-driven guide requested.

Therefore, until experimental NMR, IR, and MS data for methyl 2-methylpyrimidine-5-carboxylate become publicly accessible, the development of a comprehensive technical guide on its spectroscopic characterization is not feasible. Researchers and scientists in need of this information are encouraged to consult commercial suppliers who may possess this data internally or to pursue the synthesis and characterization of the compound to generate the necessary spectra.

The Initial Screening of Methyl 2-methylpyrimidine-5-carboxylate: A Technical Guide for Drug Discovery

Foreword: Charting the Unexplored Chemical Space of Pyrimidine Carboxylates

In the landscape of contemporary drug discovery, the pyrimidine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Methyl 2-methylpyrimidine-5-carboxylate, a relatively underexplored member of this chemical family, presents a compelling starting point for novel therapeutic development. This guide provides a comprehensive, technically-grounded framework for the initial screening of this molecule, designed for researchers, scientists, and drug development professionals. Our approach is rooted in a philosophy of empirical rigor and logical progression, from predictive computational modeling to robust experimental validation. We will eschew a rigid, one-size-fits-all template in favor of a bespoke screening cascade that is both scientifically sound and resource-conscious.

Section 1: Foundational Characterization and In Silico Triage

Before embarking on extensive and costly wet-laboratory screening, a thorough in silico evaluation of Methyl 2-methylpyrimidine-5-carboxylate is paramount. This initial phase serves to predict the compound's fundamental physicochemical properties, potential biological targets, and liabilities, thereby guiding the subsequent experimental design.

Physicochemical and ADMET Profiling

A critical first step is the computational assessment of the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions are crucial for early-stage risk assessment and for understanding the compound's potential as a viable drug candidate. Various computational tools and web servers can be employed for this purpose.[2][3][4]

Table 1: Predicted Physicochemical and ADMET Properties of Methyl 2-methylpyrimidine-5-carboxylate

| Property | Predicted Value | Implication for Drug Discovery |

| Molecular Weight | 152.15 g/mol | Compliant with Lipinski's Rule of Five (<500 Da), suggesting good absorption. |

| LogP (Octanol/Water) | 1.2 | Optimal lipophilicity for cell membrane permeability. |

| Hydrogen Bond Donors | 0 | Favorable for oral bioavailability. |

| Hydrogen Bond Acceptors | 3 | Favorable for oral bioavailability. |

| Aqueous Solubility | High | Good solubility is advantageous for formulation and bioavailability. |

| Blood-Brain Barrier Permeability | Low | May not be suitable for CNS targets unless modified. |

| CYP450 Inhibition | Low probability | Reduced risk of drug-drug interactions. |

| hERG Inhibition | Low probability | Reduced risk of cardiotoxicity. |

| Ames Mutagenicity | Low probability | Reduced risk of carcinogenicity. |

Note: These values are hypothetical and would be generated using in silico prediction tools.

Virtual Target Screening: A Hypothesis-Generating Engine

With no established biological target for Methyl 2-methylpyrimidine-5-carboxylate, a reverse pharmacology or target-based drug discovery approach is a logical starting point.[5][6] Virtual Target Screening (VTS) utilizes the three-dimensional structure of the compound to dock against a vast library of known protein structures, predicting potential binding interactions.[7][8] This method can generate a ranked list of potential protein targets, providing the first hypotheses for the compound's mechanism of action.

Workflow for Virtual Target Screening:

Caption: Virtual Target Screening Workflow.

The output of this process is a prioritized list of potential targets, such as kinases, proteases, or other enzymes, which will inform the subsequent target-based screening assays.

Section 2: The Primary Screening Cascade: A Multi-pronged Approach

Armed with in silico predictions, the next phase involves a carefully designed primary high-throughput screening (HTS) campaign. To maximize the chances of identifying a relevant biological activity, a parallel approach combining phenotypic and target-based screening is recommended.

Phenotypic Screening: Unveiling Cellular Effects

Phenotypic screening is a powerful, target-agnostic approach that assesses the effect of a compound on whole-cell systems.[9][10][11] This allows for the discovery of compounds with novel mechanisms of action without prior knowledge of a specific target.[9]

Given that many pyrimidine derivatives exhibit anticancer properties, a primary screen against a panel of cancer cell lines is a logical starting point.

Experimental Protocol: High-Throughput Anticancer Cell Viability Assay

-

Cell Line Selection: A diverse panel of human cancer cell lines representing different tumor types should be selected (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], PC-3 [prostate]).

-

Cell Plating: Seed cells in 384-well microplates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Add Methyl 2-methylpyrimidine-5-carboxylate at a single high concentration (e.g., 10 µM) to the cells. Include appropriate positive (e.g., doxorubicin) and negative (e.g., DMSO vehicle) controls.

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

-

Viability Assessment: Add a resazurin-based reagent (e.g., CellTiter-Blue®) and incubate for 1-4 hours.

-

Data Acquisition: Measure fluorescence intensity using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. A significant reduction in viability (e.g., >50%) identifies the compound as a "hit".

The pyrimidine scaffold is also present in many antimicrobial agents. Therefore, a parallel screen for antibacterial and antifungal activity is warranted.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Microorganism Selection: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus) should be used.

-

Compound Preparation: Prepare a serial dilution of Methyl 2-methylpyrimidine-5-carboxylate in an appropriate broth medium in a 96-well microplate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12] This can be determined visually or by measuring optical density with a microplate reader.

Target-Based Screening: Interrogating Predicted Interactions

In parallel with phenotypic screening, a target-based approach will be employed to investigate the predictions from the in silico target screening. This allows for a more direct assessment of the compound's interaction with specific proteins.

Kinases are a common target class for pyrimidine-based inhibitors. If the virtual screening identified potential kinase targets, a high-throughput kinase activity assay should be performed.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

-

Assay Setup: In a 384-well plate, combine the purified kinase, its specific substrate, and ATP.

-

Compound Addition: Add Methyl 2-methylpyrimidine-5-carboxylate at a single concentration (e.g., 10 µM).

-

Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.

-

ADP Detection: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Acquisition: Measure luminescence using a microplate reader.

-

Data Analysis: A decrease in the luminescent signal compared to the DMSO control indicates kinase inhibition.

Primary Screening Workflow Diagram:

Caption: Parallel Primary Screening Strategy.

Section 3: Hit Confirmation and Secondary Screening

The primary screening will likely generate a set of initial "hits." The next crucial step is to confirm these hits and further characterize their activity through a series of secondary assays.[7][13][14]

Dose-Response Analysis

For all confirmed hits, a dose-response analysis is essential to determine the potency of the compound. This involves testing the compound over a range of concentrations to calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Table 2: Hypothetical Dose-Response Data for an Anticancer Hit

| Concentration (µM) | % Inhibition of MCF-7 Cell Growth |

| 0.1 | 5.2 |

| 0.5 | 15.8 |

| 1.0 | 35.1 |

| 5.0 | 52.3 |

| 10.0 | 78.9 |

| 50.0 | 95.4 |

| IC50 | 4.5 µM |

Orthogonal Assays and Selectivity Profiling

To rule out assay artifacts and to assess the selectivity of the compound, orthogonal assays should be employed. For example, if a hit is identified in a resazurin-based cell viability assay, a secondary assay using a different readout, such as ATP measurement (e.g., CellTiter-Glo®), should be performed. For target-based hits, selectivity profiling against a panel of related targets (e.g., a kinase panel) is crucial to understand the compound's specificity.

Experimental Target Deconvolution

For promising hits from the phenotypic screen, identifying the molecular target is a critical step.[15][16] Several experimental approaches can be employed for target deconvolution:

-

Affinity Chromatography: The compound is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate. The bound proteins are then identified by mass spectrometry.[15]

-

Thermal Proteome Profiling (TPP): This technique measures the change in the thermal stability of proteins in the presence of the compound. A shift in the melting temperature of a protein suggests a direct interaction.[1][17]

-

Proteomic Profiling: Comparing the proteomic changes in cells treated with the compound can provide clues about the affected pathways and potential targets.[18][19]

Target Deconvolution Workflow:

Caption: Experimental Target Deconvolution Strategies.

Section 4: The Path Forward: From Hit to Lead

The initial screening phase culminates in the identification of validated hits with a confirmed biological activity and, ideally, a known or hypothesized target. The subsequent hit-to-lead optimization phase will focus on improving the potency, selectivity, and drug-like properties of the initial hits through medicinal chemistry efforts.[20][21][22][23] This involves establishing a structure-activity relationship (SAR) by synthesizing and testing analogs of the hit compound.[4][8][11][12][24] The pyrimidine core of Methyl 2-methylpyrimidine-5-carboxylate serves as a versatile scaffold for such modifications.[25][26][27][28]

Conclusion

The initial screening of a novel compound like Methyl 2-methylpyrimidine-5-carboxylate is a multifaceted endeavor that requires a strategic and logical approach. By integrating in silico predictions with a parallelized primary screening strategy and robust hit validation and target deconvolution methods, researchers can efficiently and effectively explore the therapeutic potential of this promising chemical entity. This guide provides a foundational framework for this process, emphasizing the importance of scientific integrity and data-driven decision-making in the early stages of drug discovery.

References

-

5 Target Deconvolution Approaches in Drug Discovery. (2018, November 29). Technology Networks. Retrieved from [Link]

-

A brief introduction to chemical proteomics for target deconvolution. (2022, September 15). European Review for Medical and Pharmacological Sciences. Retrieved from [Link]

-

Small-molecule Target and Pathway Identification. Broad Institute. Retrieved from [Link]

-

IN SILICO ADME, BIOACTIVITY AND TOXICITY PREDICTION OF PYRIMIDINE DERIVATIVES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). Retrieved from [Link]

-

Reverse pharmacology: fast track path of drug discovery. (2016, May 24). MedCrave online. Retrieved from [Link]

-

Reverse Pharmacological Approach: A Narrative Review. International Journal of Medical Toxicology and Legal Medicine. Retrieved from [Link]

-

Cell-Based and Phenotypic Assays. Selvita. Retrieved from [Link]

-

Virtual Target Screening: Validation Using Kinase Inhibitors. ACS Publications. Retrieved from [Link]

-

Drug development hit and lead optimization. (2025, January 30). Pion Inc. Retrieved from [Link]

-

Reverse pharmacology. Wikipedia. Retrieved from [Link]

-

Proteomic Profiling for Target Identification of Biologically Active Small Molecules Using 2D DIGE. PubMed. Retrieved from [Link]

-

Scaffold-Based Drug Design. BioSolveIT. Retrieved from [Link]

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021, August 13). Integra Biosciences. Retrieved from [Link]

-

Target Identification and Validation in Drug Discovery. Chemspace. Retrieved from [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). ScienceDirect. Retrieved from [Link]

-

A review for cell-based screening methods in drug discovery. PMC - NIH. Retrieved from [Link]

-

Classification of Scaffold Hopping Approaches. PMC - PubMed Central. Retrieved from [Link]

-

Design and Implementation of High Throughput Screening Assays for Drug Discoveries. ResearchGate. Retrieved from [Link]

-

Hit to Lead Optimization in Drug Discovery. Excelra. Retrieved from [Link]

-

Reverse Pharmacology Applicable for Botanical Drug Development – Inspiration from the Legacy of Traditional Wisdom. NIH. Retrieved from [Link]

-

On Exploring Structure Activity Relationships. PMC - NIH. Retrieved from [Link]

-

Establishing assays and small molecule screening facilities for Drug discovery programs. (2011, February 16). Taylor & Francis Online. Retrieved from [Link]

-

Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. MDPI. Retrieved from [Link]

-

Structure-Activity Relationship (SAR) Studies. Oncodesign Services. Retrieved from [Link]

-

DeepScaffold: A Comprehensive Tool for Scaffold-Based De Novo Drug Discovery Using Deep Learning. Journal of Chemical Information and Modeling - ACS Publications. Retrieved from [Link]

-

Reverse Pharmacology-A Paradigm Shift for Drug Discovery and Development. (2014, November 28). ResearchGate. Retrieved from [Link]

-

Secondary Screening. Creative Biolabs. Retrieved from [Link]

-

Structure Activity Relationships. Drug Design Org. Retrieved from [Link]

-

Target profiling of small molecules by chemical proteomics. PubMed. Retrieved from [Link]

-

Target Identification Approaches in Drug Discovery. ResearchGate. Retrieved from [Link]

-

What is the structure-activity relationship SAR in drug design?. Patsnap Synapse. Retrieved from [Link]

-

Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. Briefings in Bioinformatics | Oxford Academic. Retrieved from [Link]

-

What is the hit to lead process in drug discovery?. Patsnap Synapse. Retrieved from [Link]

-

Full article: Computational Scaffold Hopping: Cornerstone for the Future of Drug Design?. Taylor & Francis Online. Retrieved from [Link]

-

Protocol for hit-to-lead optimization of compounds by auto in silico ligand directing evolution (AILDE) approach. PubMed. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. criver.com [criver.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 5. Reverse pharmacology: fast track path of drug discovery - MedCrave online [medcraveonline.com]

- 6. Reverse pharmacology - Wikipedia [en.wikipedia.org]

- 7. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

- 9. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is Target Identification in Drug Discovery? AI & Therapeutic Insights [ardigen.com]

- 11. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]

- 12. collaborativedrug.com [collaborativedrug.com]

- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 14. Secondary Screening - Creative Biolabs [creative-biolabs.com]

- 15. technologynetworks.com [technologynetworks.com]

- 16. europeanreview.org [europeanreview.org]

- 17. Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling [chomixbio.com]

- 18. Proteomic Profiling for Target Identification of Biologically Active Small Molecules Using 2D DIGE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Target profiling of small molecules by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Drug development hit and lead optimization [pion-inc.com]

- 21. excelra.com [excelra.com]

- 22. What is the hit to lead process in drug discovery? [synapse.patsnap.com]

- 23. Protocol for hit-to-lead optimization of compounds by auto in silico ligand directing evolution (AILDE) approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 25. biosolveit.de [biosolveit.de]

- 26. Classification of Scaffold Hopping Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 27. lifechemicals.com [lifechemicals.com]

- 28. tandfonline.com [tandfonline.com]

Technical Deep Dive: Pyrimidine-5-Carboxylate Scaffolds in Therapeutic Discovery

Executive Summary: The Privileged Scaffold

The pyrimidine-5-carboxylate moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While historically associated with calcium channel modulation (in their dihydro- forms), the aromatic pyrimidine-5-carboxylate derivatives have emerged as potent metabolic checkpoints and viral assembly modulators.

This guide dissects the two dominant Mechanisms of Action (MoA) for this class:

-

Metabolic Reprogramming: Inhibition of Dihydroorotate Dehydrogenase (DHODH) in oncology and immunology.

-

Structural Corruption: Allosteric modulation of Hepatitis B Virus (HBV) capsid assembly.

Primary Mechanism: DHODH Inhibition & Metabolic Starvation

The most clinically validated mechanism for aromatic pyrimidine-5-carboxylates is the inhibition of Dihydroorotate Dehydrogenase (DHODH) . This enzyme is the rate-limiting step in de novo pyrimidine biosynthesis, located on the inner mitochondrial membrane.[1][2][3]

The Mechanistic Cascade

Unlike other enzymes in the pathway (CAD, UMPS) which are cytosolic, DHODH is functionally coupled to the mitochondrial electron transport chain (ETC).

-

Substrate Binding: Dihydroorotate (DHO) binds to the active site.

-

Redox Reaction: DHODH catalyzes the oxidation of DHO to Orotate.[3][4][5]

-

Electron Transfer: The cofactor FMN (Flavin Mononucleotide) accepts two electrons, becoming FMNH2.

-

Ubiquinone Coupling: The pyrimidine-5-carboxylate inhibitor binds to the ubiquinone-binding tunnel , preventing the transfer of electrons from FMNH2 to Ubiquinone (Coenzyme Q10).

-

Metabolic Arrest: The enzyme remains stuck in the reduced state. Orotate production ceases.

-

Downstream Effect: Depletion of UMP, UDP, and UTP pools leads to S-phase arrest and p53-mediated apoptosis in rapidly dividing cells (tumors, activated lymphocytes).

Visualization: The DHODH Blockade

The following diagram illustrates the precise point of intervention and the salvage pathway logic used for validation.

Caption: Figure 1. Mechanism of DHODH inhibition and the logic of Uridine Rescue. The inhibitor blocks the de novo pathway, but exogenous uridine restores the UMP pool via the salvage pathway.

Secondary Mechanism: HBV Capsid Assembly Modulation

In the context of virology, specifically Hepatitis B (HBV), pyrimidine-5-carboxylates (often the dihydro- analogs known as HAPs) act as Capsid Assembly Modulators (CAMs) .[6][7][8]

-

Binding Site: They bind to the hydrophobic pocket at the dimer-dimer interface of the HBV Core protein (Cp).

-

Mode of Action:

-

Class I (HAP-like): Induce aberrant assembly. Instead of forming an icosahedral capsid, the core proteins form flat sheets or open tubes. This prevents the encapsidation of the pre-genomic RNA (pgRNA).

-

Class II (Phenylpropenamide-like): Accelerate assembly kinetics. Capsids form too quickly, closing before the pgRNA can be packaged ("Empty Capsids").

-

Structure-Activity Relationship (SAR) Matrix

The efficacy of the pyrimidine-5-carboxylate scaffold relies heavily on the substitution pattern. The following table synthesizes key SAR trends for DHODH potency.

| Position | Substituent (R) | Effect on Potency / PK | Mechanistic Rationale |

| C-5 | Carboxylate Ester (–COOEt) | Critical | Mimics the carbonyl interaction required for the ubiquinone binding pocket. Hydrolysis to acid often retains activity but alters permeability. |

| C-4 | Aryl / Heteroaryl | High Potency | Provides pi-pi stacking interactions within the hydrophobic tunnel of DHODH. |

| C-2 | Amino (–NH2) or Methyl | Modulator | H-bond donor capability. –NH2 often improves solubility and H-bonding with active site residues (e.g., Tyr356). |

| C-6 | Methyl / Trifluoromethyl | Stability | Steric bulk here can lock the conformation of the C-5 ester, preventing metabolic attack. |

Experimental Validation Protocols (Self-Validating Systems)

To ensure scientific integrity, every MoA claim must be backed by a self-validating experimental workflow.

Protocol A: Enzymatic Validation (DCIP Reduction Assay)

Purpose: Direct measurement of DHODH catalytic activity in vitro. Principle: DCIP (2,6-dichloroindophenol) acts as the terminal electron acceptor, changing from blue (oxidized) to colorless (reduced).

Reagents:

-

Recombinant human DHODH (20 nM final).[9]

-

Substrate: L-Dihydroorotate (DHO) (1 mM).

-

Cofactor: Decylubiquinone (100 µM).

-

Chromophore: DCIP (60 µM).

-

Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.[9]

Workflow:

-

Blanking: Prepare wells with buffer + DMSO (no enzyme) to measure background DCIP degradation.

-

Inhibitor Incubation: Incubate enzyme with Pyrimidine-5-carboxylate candidate (serial dilution) for 15 mins at RT.

-

Reaction Start: Add DHO/Decylubiquinone/DCIP mix.

-

Measurement: Monitor Absorbance at 600 nm (kinetic mode) for 20 minutes.

-

Validation: A decrease in ΔOD/min compared to vehicle control indicates inhibition.

Protocol B: Cellular Validation (The Uridine Rescue)

Purpose: To prove that cytotoxicity is specifically due to DHODH inhibition and not off-target toxicity (e.g., mitochondrial uncoupling). This is the Gold Standard for establishing MoA.

Logic: If the drug kills cells by starving them of pyrimidines (DHODH blockade), adding exogenous Uridine should bypass the block and restore viability (See Figure 1). If Uridine does not rescue the cells, the drug is toxic via a different, off-target mechanism.

Workflow:

-

Seeding: Seed A375 (Melanoma) or Jurkat (Leukemia) cells in two identical 96-well plates (2,000 cells/well).

-

Treatment:

-

Incubation: 72 hours at 37°C / 5% CO2.

-

Readout: Assess viability using CellTiter-Glo (ATP) or MTT.

-

Interpretation:

-

On-Target: IC50 shifts significantly (e.g., from 50 nM to >10 µM) in the presence of Uridine.

-

Off-Target: IC50 remains unchanged despite Uridine addition.

-

Caption: Figure 2. Decision tree for interpreting the Uridine Rescue experiment. This control distinguishes specific metabolic inhibition from general cytotoxicity.

References

-

Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2012)." Expert Opinion on Therapeutic Patents. Link

-

Deres, K., et al. (2003). "Inhibition of hepatitis B virus replication by drug-induced depletion of nucleocapsids." Science. Link

-

Sykes, D. B., et al. (2016). "Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia."[1] Cell. Link

-

BenchChem Protocols. (2025). "Experimental Protocols for DHODH Inhibition Assay (DCIP Colorimetric Method)." Link

-

Madak, J. T., et al. (2019). "Design, Synthesis, and Biological Evaluation of 4-Quinolinecarboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry. Link

Sources

- 1. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. In vitro biochemical and in vivo biological studies of the uridine 'rescue' of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

In silico studies of Methyl 2-methylpyrimidine-5-carboxylate interactions

An In-Depth Technical Guide to the In Silico Analysis of Methyl 2-methylpyrimidine-5-carboxylate Interactions

This guide provides a comprehensive, technically-grounded framework for investigating the molecular interactions of Methyl 2-methylpyrimidine-5-carboxylate using a synergistic in silico approach. We will move beyond a simple recitation of steps to explore the causal reasoning behind methodological choices, ensuring a robust and reproducible computational experiment. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage molecular docking and dynamics simulations to elucidate the therapeutic potential of novel chemical entities.

Introduction: The Rationale for a Computational Approach

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents, including antiviral and anticancer drugs.[1] Their versatile structure allows for chemical modifications that can modulate biological activity.[1] Methyl 2-methylpyrimidine-5-carboxylate (M2MPC) is one such derivative, whose therapeutic potential remains largely unexplored. Its structure and properties are cataloged in public databases like PubChem (CID 45117333).[2]

Before committing to costly and time-consuming wet-lab synthesis and screening, in silico methods offer a powerful first-pass analysis.[3][4] Molecular docking predicts the preferred binding orientation and affinity of a ligand to a protein target, while molecular dynamics (MD) simulations assess the stability of this interaction over time in a simulated physiological environment.[5][6] This dual approach provides a more complete picture of the potential interaction, guiding further experimental work.

This guide will detail a complete workflow, from ligand preparation to advanced simulation analysis, establishing a self-validating system for investigating M2MPC's interactions with a relevant biological target.

Part I: Foundational Work - Ligand and Receptor Preparation

The accuracy of any in silico study is fundamentally dependent on the quality of the initial structures. Garbage in, garbage out is the immutable law of computational chemistry. Therefore, meticulous preparation of both the ligand (M2MPC) and the protein receptor is a non-negotiable first step.

Ligand Preparation: Defining the Interrogator